molecular formula C27H25NO3S B2521117 methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932351-80-9

methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate

Cat. No.: B2521117
CAS No.: 932351-80-9
M. Wt: 443.56
InChI Key: ZRZHDTWBUSCIMM-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core and the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Functional Groups: The methoxy and sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced using methyl iodide in the presence of a base, while the sulfanyl group can be introduced using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Thiol reagents, methyl iodide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxy and sulfanyl groups can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and sulfanyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[(3-methylphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3S/c1-18-9-8-11-20(15-18)16-31-25-22-13-6-7-14-23(22)28-26(24(25)27(29)30-3)32-17-21-12-5-4-10-19(21)2/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZHDTWBUSCIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=CC=C4C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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